1-(2-bromoethyl)-4-(tert-butoxy)benzene
Overview
Description
1-(2-Bromoethyl)-4-(tert-butoxy)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-(tert-butoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(tert-butoxy)benzene followed by the introduction of the bromoethyl group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to facilitate reduction reactions.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions can produce benzene derivatives with additional oxygen-containing functional groups.
- Reduction reactions result in the formation of ethyl-substituted benzene compounds.
Scientific Research Applications
1-(2-Bromoethyl)-4-(tert-butoxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-bromoethyl)-4-(tert-butoxy)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The tert-butoxy group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
1-(2-Bromoethyl)-2-(tert-butoxy)benzene: Similar structure but with the tert-butoxy group in a different position on the benzene ring.
1-(2-Bromoethyl)-4-methoxybenzene: Contains a methoxy group instead of a tert-butoxy group.
1-(2-Chloroethyl)-4-(tert-butoxy)benzene: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Uniqueness: 1-(2-Bromoethyl)-4-(tert-butoxy)benzene is unique due to the presence of both the bromoethyl and tert-butoxy groups, which confer distinct reactivity and properties. The combination of these groups allows for specific chemical transformations and applications that may not be achievable with similar compounds.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-[(2-methylpropan-2-yl)oxy]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGNCUZYCWSLPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147894-41-4 | |
Record name | 1-(2-bromoethyl)-4-(tert-butoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.